Scientific Field: Organic Chemistry
Application Summary: “Tbuxphos PD G3” can be used to synthesize 4-cyano-7-azaindole from 4-chloro-7-azaindole . This is a cyanation reaction, which involves the introduction of a cyano group to a molecule.
Results or Outcomes: The outcome of this application is the synthesis of 4-cyano-7-azaindole.
Application Summary: “Tbuxphos PD G3” can also be used for the α-arylation reaction of acetate esters at room temperature . α-Arylation involves the introduction of an aryl group to the alpha position of a molecule.
Results or Outcomes: The outcome of this application is the α-arylation of acetate esters.
These reactions are fundamental in organic synthesis and are used for the formation of carbon-carbon and carbon-heteroatom bonds . The specific applications of “Tbuxphos PD G3” in these reactions would depend on the specific conditions and requirements of the experiment.
These reactions are fundamental in organic synthesis and are used for the formation of carbon-carbon and carbon-heteroatom bonds . The specific applications of “Tbuxphos PD G3” in these reactions would depend on the specific conditions and requirements of the experiment.
tBuXPhos PD G3, also known as tBuXPhos Palladacycle Generation 3, is a palladium(II) complex that features the ligand di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl. Its molecular formula is C42H58NO3PPdS, and it has a molecular weight of approximately 794.38 g/mol . This compound appears as a dark grey crystalline powder and is recognized for its stability in air and moisture, making it suitable for various synthetic applications .
tBuXPhos PD G3 is predominantly utilized in Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-carbon bonds. It facilitates the coupling of aryl halides with amines or other nucleophiles under mild conditions. Additionally, it has been employed in the cyanation of (hetero)aryl halides using aqueous media, demonstrating its versatility in synthetic organic chemistry .
The synthesis of tBuXPhos PD G3 typically involves the reaction of palladium salts with the tBuXPhos ligand under controlled conditions. The process can vary based on the desired purity and yield but generally includes steps to ensure the removal of moisture and air to maintain stability.
tBuXPhos PD G3 is extensively used in organic synthesis for:
Its unique properties allow for lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.
Several compounds share similar functionalities with tBuXPhos PD G3 but differ in their ligand structures or catalytic efficiency:
Compound Name | Ligand Structure | Unique Features |
---|---|---|
tBuXPhos PD G2 | di-tert-butylphosphino-biphenyl | Earlier generation; less efficient |
XPhos Pd G3 | biphenyl phosphine ligand | Higher stability; broader substrate scope |
JohnPhos Pd G3 | phosphine ligand with different sterics | Enhanced selectivity |
Irritant